Lauroyl-L-carnitine-d3 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

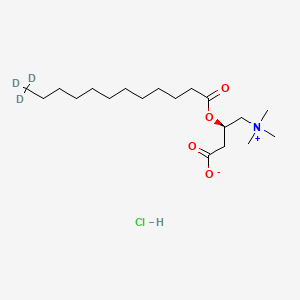

Lauroyl-L-carnitine-d3 (hydrochloride) is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of L-carnitine, a naturally occurring amino acid derivative that plays a crucial role in the metabolism of fatty acids. The addition of a lauroyl group (a 12-carbon fatty acid chain) and the deuterium labeling make this compound particularly useful in scientific research, especially in the fields of biochemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lauroyl-L-carnitine-d3 (hydrochloride) typically involves the esterification of L-carnitine with lauroyl chloride in the presence of a base such as pyridine. The deuterium labeling is achieved by using deuterated reagents during the synthesis process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production of Lauroyl-L-carnitine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Lauroyl-L-carnitine-d3 (hydrochloride) can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-carnitine and lauric acid.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Substitution: The chloride ion in the hydrochloride salt can be substituted with other anions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles such as hydroxide ions or other halides.

Major Products

Hydrolysis: L-carnitine and lauric acid.

Oxidation: Corresponding carboxylic acids.

Substitution: Different salts depending on the nucleophile used.

Scientific Research Applications

Lauroyl-L-carnitine-d3 (hydrochloride) has a wide range of applications in scientific research:

Biochemistry: Used as a tracer in metabolic studies to understand the role of L-carnitine in fatty acid metabolism.

Pharmacology: Employed in drug development to study the pharmacokinetics and metabolism of L-carnitine derivatives.

Medicine: Investigated for its potential therapeutic effects in conditions related to fatty acid metabolism disorders.

Industry: Utilized in the development of nutritional supplements and functional foods.

Mechanism of Action

The mechanism of action of Lauroyl-L-carnitine-d3 (hydrochloride) involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The lauroyl group enhances the lipophilicity of the compound, facilitating its interaction with cellular membranes. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into its pharmacokinetics and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Lauroyl-L-carnitine: Similar structure but without deuterium labeling.

Dodecanoylcarnitine: Another name for Lauroyl-L-carnitine.

Lauroyl-L-carnitine-d9: Contains nine deuterium atoms instead of three.

Uniqueness

Lauroyl-L-carnitine-d3 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The presence of the lauroyl group also increases its lipophilicity, making it more effective in interacting with cellular membranes compared to non-labeled or differently labeled analogs .

Biological Activity

Lauroyl-L-carnitine-d3 (hydrochloride) is a deuterated derivative of lauroyl-L-carnitine, a long-chain fatty acid ester of L-carnitine. This compound is primarily used in research applications due to its unique properties, particularly in the study of fatty acid metabolism and energy production. Below is a detailed analysis of its biological activity, supported by data tables and research findings.

1. Overview of Biological Activity

Lauroyl-L-carnitine-d3 retains the biological activity of L-carnitine, with additional advantages due to its deuterium labeling:

- Fatty Acid Transport : It facilitates the transport of long-chain fatty acids across the mitochondrial membrane for beta-oxidation, a critical step in cellular energy production .

- Metabolic Tracing : The deuterium label enables precise tracking and quantification in metabolic studies, making it valuable for investigating metabolic disorders and lipid metabolism .

- Enzyme Modulation : It interacts with enzymes such as carnitine palmitoyltransferase I and II, which are essential for mitochondrial fatty acid transport.

Lauroyl-L-carnitine-d3 functions similarly to natural L-carnitine but with enhanced analytical capabilities:

- Mitochondrial Transport : It acts as a co-transporter for long-chain fatty acids into mitochondria, where they undergo beta-oxidation to produce ATP.

- Antioxidant Role : Like L-carnitine, it may protect mitochondrial integrity by scavenging free radicals and reducing lipid peroxidation byproducts .

- Metabolic Regulation : It helps maintain cellular energy homeostasis by modulating the acyl/free carnitine ratio and supporting mitochondrial function .

3. Applications in Research

The unique properties of Lauroyl-L-carnitine-d3 make it indispensable in various research contexts:

- Metabolic Studies : Used as an internal standard in LC-MS/MS for quantifying acylcarnitines in biological samples .

- Energy Metabolism Disorders : Aids in understanding diseases related to impaired fatty acid oxidation.

- Drug Development : Facilitates the evaluation of therapeutic agents targeting mitochondrial function.

Table 1: Comparison with Other Carnitine Derivatives

| Compound | Chain Length | Biological Role | Unique Features |

|---|---|---|---|

| L-Carnitine | None | Fatty acid transport | Non-deuterated |

| Acetyl-L-Carnitine | Short | Energy production; neuroprotective effects | Acetyl group enhances solubility |

| Palmitoyl-L-Carnitine | Long | Mitochondrial fatty acid metabolism | Higher chain length than lauroyl |

| Lauroyl-L-Carnitine | Long | Energy substrate; metabolic studies | Non-deuterated |

| Lauroyl-L-Carnitine-d3 | Long | Fatty acid metabolism; metabolic tracing | Deuterium-labeled for precision |

Case Study 1: Role in Mitochondrial Energy Production

In vitro studies have demonstrated that Lauroyl-L-carnitine-d3 facilitates beta-oxidation by enhancing the transport of long-chain fatty acids into mitochondria. This activity was confirmed by measuring ATP production rates in isolated mitochondria treated with the compound .

Case Study 2: Use as an Internal Standard

Lauroyl-L-carnitine-d3 has been extensively used as an internal standard for LC-MS/MS analysis, enabling accurate quantification of acylcarnitines in plasma samples. Its deuterium label ensures minimal interference during mass spectrometry analysis .

Table 2: Retention Times for Acylcarnitines in LC-MS/MS Analysis

| Compound | Retention Time (min) |

|---|---|

| C16 Palmitoyl-L-Carnitine | 6.69 |

| C18 Stearoyl-L-Carnitine | 7.14 |

| Lauroyl-L-Carnitine-d3 | ~6.80 |

5. Safety Profile

Lauroyl-L-carnitine-d3 shares the safety profile of L-carnitine:

- Non-toxic : No adverse effects were observed in studies using related compounds like L-carnitine at high doses.

- Biocompatible : Easily tolerated in biological systems due to its structural similarity to endogenous molecules .

6. Conclusion

Lauroyl-L-carnitine-d3 (hydrochloride) is a valuable tool for studying fatty acid metabolism and mitochondrial function. Its deuterium label provides unparalleled precision in metabolic research, making it a preferred choice for tracing biochemical pathways and evaluating therapeutic interventions.

Key Takeaways:

- Facilitates mitochondrial fatty acid transport and energy production.

- Enables precise metabolic tracing due to deuterium labeling.

- Widely used as an internal standard in analytical chemistry.

Properties

Molecular Formula |

C19H38ClNO4 |

|---|---|

Molecular Weight |

383.0 g/mol |

IUPAC Name |

(3R)-3-(12,12,12-trideuteriododecanoyloxy)-4-(trimethylazaniumyl)butanoate;hydrochloride |

InChI |

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1/i1D3; |

InChI Key |

PDBBUDRTWRVCFN-AXKUZGSUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.